Dazmegrel
Overview
Description
Preparation Methods
The synthesis of DAZMEGREL involves several steps. One of the key synthetic routes starts with 2-methylindole, which undergoes a series of reactions including methylation and imidazole substitution to form the final product . The industrial production methods typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL .
Chemical Reactions Analysis
DAZMEGREL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
DAZMEGREL has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thromboxane A2 synthase inhibitors.
Biology: this compound is employed in research involving platelet aggregation and thromboxane pathways.
Medicine: It has been investigated for its potential in treating conditions like thrombosis, ischemic heart disease, and asthma
Industry: This compound is used in the development of new pharmaceuticals targeting thromboxane pathways.
Mechanism of Action
DAZMEGREL exerts its effects by inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces platelet aggregation and vasoconstriction, thereby mitigating the risk of thrombosis and related conditions .
Comparison with Similar Compounds
DAZMEGREL is unique in its specific inhibition of thromboxane A2 synthase. Similar compounds include:
Daltroban: A thromboxane A2 receptor antagonist.
CGS 15435: Another thromboxane synthase inhibitor with less selectivity compared to this compound.
These compounds share similar therapeutic targets but differ in their mechanisms of action and selectivity, making this compound a valuable tool in both research and therapeutic contexts.
Properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLGSOHGTZKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046281 | |
Record name | Dazmegrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76894-77-4 | |
Record name | Dazmegrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076894774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazmegrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZMEGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31340R8PVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.